1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine

Catalog No.
S3181385
CAS No.
1485500-95-5
M.F
C10H9N5S
M. Wt
231.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-p...

CAS Number

1485500-95-5

Product Name

1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1h-pyrazol-5-amine

IUPAC Name

2-methyl-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrazol-3-amine

Molecular Formula

C10H9N5S

Molecular Weight

231.28

InChI

InChI=1S/C10H9N5S/c1-15-9(11)6(4-13-15)10-14-7-5-12-3-2-8(7)16-10/h2-5H,11H2,1H3

InChI Key

ZOTPODBJXONARO-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)C2=NC3=C(S2)C=CN=C3)N

solubility

not available

1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine is a heterocyclic compound characterized by its complex structure, which includes a pyrazole ring substituted with a thiazolo-pyridine moiety. Its molecular formula is C10H9N5S, and it has a molecular weight of approximately 233.28 g/mol. The compound features a methyl group at the 1-position of the pyrazole ring and exhibits significant structural diversity due to the presence of the thiazolo and pyridine components, making it of interest in various chemical and biological studies .

  • Heterocyclic compound

    The molecule contains several heterocyclic rings, which are ring structures containing atoms other than carbon. Heterocyclic compounds are known for their diverse biological properties and are frequently studied for their potential as drug candidates [Source: ScienceDirect "Heterocyclic Chemistry"()].

  • Pyrazole and thiazole moieties

    The molecule includes pyrazole and thiazole substructures, both of which are found in various bioactive molecules. Research has explored these moieties for their potential applications in anti-cancer drugs, anti-inflammatory drugs, and other therapeutic areas [Source: National Institutes of Health "PubChem - Pyrazole"()], [Source: National Institutes of Health "PubChem - Thiazole"()].

The chemical reactivity of 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine can be attributed to its functional groups. It can undergo typical reactions associated with amines and heterocycles, including:

  • Nucleophilic substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  • Acid-base reactions: The nitrogen atoms in the pyrazole and thiazole rings can participate in protonation or deprotonation reactions.
  • Condensation reactions: The compound can react with aldehydes or ketones to form imines or related compounds.

These reactions are pivotal in synthesizing derivatives and exploring the compound's potential applications in medicinal chemistry .

Research indicates that 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine exhibits various biological activities. Preliminary studies suggest potential anti-inflammatory and antitumor properties, which are common among compounds containing thiazole and pyrazole moieties. The specific mechanisms of action are still under investigation, but they may involve modulation of signaling pathways associated with cell proliferation and apoptosis .

Several synthetic routes have been developed for the preparation of 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine:

  • Cyclization Reactions: Starting from appropriate precursors such as thiazole derivatives and pyrazole intermediates, cyclization can be achieved using acid catalysts.
  • Substitution Reactions: Methylation of the pyrazole nitrogen followed by substitution at the 4-position can yield the target compound.
  • Multi-step Synthesis: A combination of condensation and cyclization steps may be employed to construct the complex heterocyclic structure efficiently.

These methods highlight the versatility and synthetic accessibility of this compound for further research and application development .

The unique structure of 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine positions it as a candidate for several applications:

  • Pharmaceutical Development: Its potential bioactivity makes it a target for drug development in treating inflammatory diseases and cancers.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: Its unique properties may allow for applications in developing new materials or catalysts.

Interaction studies involving 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine focus on its binding affinity to various biological targets. These studies typically employ techniques such as:

  • Molecular docking simulations: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro assays: To assess biological activity against cell lines or isolated proteins.

Such studies are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
5-Methyl-4-(1H-pyrazol-4-yl)-N-(pyridin-2-yl)thiazol-2-amineC12H11N5SContains an additional methyl group on the thiazole ring; potential for different biological activity.
1-MethylpyrazoleC4H7N3Simpler structure; primarily used as an intermediate in organic synthesis without significant biological activity.
Thiazole derivativesVariableBroad category; diverse applications but lack the specific pyridine and pyrazole combination that enhances bioactivity in the target compound.

The unique combination of thiazole and pyridine within a pyrazole framework distinguishes 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine from these similar compounds, suggesting specialized roles in medicinal chemistry and potential therapeutic applications .

XLogP3

0.9

Dates

Last modified: 04-14-2024

Explore Compound Types